molecular formula C19H16ClN5 B2732992 3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 896808-07-4

3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2732992
CAS RN: 896808-07-4
M. Wt: 349.82
InChI Key: HREVLIWZBBVYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Structures and biological data for 5-substituted 3- (4-fluorophenyl) -N- (pyridin-2-ylmethyl)pyrazolo [1,5- a ]pyrimidin-7-amines have been reported .


Molecular Structure Analysis

Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and like a bioisostere of natural purine .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, structures and biological data for 5-substituted 3- (4-fluorophenyl) -N- (pyridin-2-ylmethyl)pyrazolo [1,5- a ]pyrimidin-7-amines have been reported .


Physical And Chemical Properties Analysis

The dipole moment changes (Δμ) in similar compounds were calculated to be 10.3, 12.8, and 19.0 D . Compound 4a with pyridine as an EWG at position 7 displayed a stronger solvatofluorochromic effect than that observed in 4e bearing an EDG in the same position .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazolo[3,4-b]pyridines have attracted significant interest from medicinal chemists due to their structural similarity to purine bases (adenine and guanine). Key points in this field include:

Anticancer Agents

Antitubercular Agents

Nonlinear Optics

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, similar compounds have shown pharmacological potential as antiviral, antimicrobial, antitumor, and for Parkinson’s disease .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the search results, it’s generally recommended to handle such compounds with caution and avoid any direct contact .

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5/c1-13-10-18(22-11-16-4-2-3-9-21-16)25-19(24-13)17(12-23-25)14-5-7-15(20)8-6-14/h2-10,12,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREVLIWZBBVYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663993
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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